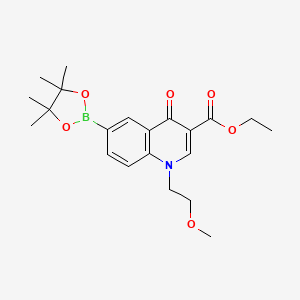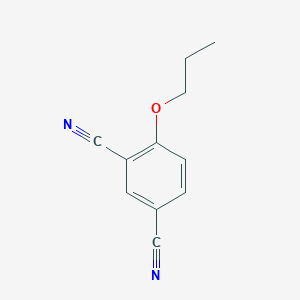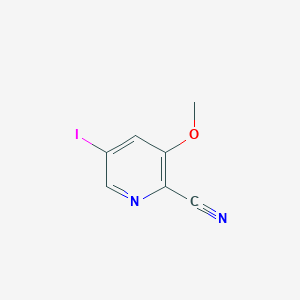![molecular formula C14H29NO2Si B12095731 [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)
[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps. One common approach includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the hexahydropyrrolizin ring system through cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Common reagents include tert-butyl(dimethyl)silyl chloride for protection, strong bases like sodium hydride (NaH) for deprotonation, and various oxidizing and reducing agents for functional group transformations. Reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific transformations. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols. Substitution reactions can lead to deprotected alcohols or other functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound may serve as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound’s stability and reactivity make it suitable for applications in materials science and catalysis. It can be used to create specialized polymers or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action for [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. The silyl ether group can be selectively cleaved under mild conditions, allowing for controlled release of the active hydroxyl group. This property is exploited in various synthetic applications to achieve precise functional group transformations.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
- 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol
Uniqueness
Compared to similar compounds, [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol stands out due to its hexahydropyrrolizin ring system, which imparts unique stereochemical properties. This makes it particularly valuable in stereoselective synthesis and applications requiring precise control over molecular geometry.
Propiedades
Fórmula molecular |
C14H29NO2Si |
|---|---|
Peso molecular |
271.47 g/mol |
Nombre IUPAC |
[(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C14H29NO2Si/c1-13(2,3)18(4,5)17-12-9-14(11-16)7-6-8-15(14)10-12/h12,16H,6-11H2,1-5H3/t12-,14+/m1/s1 |
Clave InChI |
JANIOTOSFVSERJ-OCCSQVGLSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@]2(CCCN2C1)CO |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC2(CCCN2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)






![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)

![4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12095721.png)
![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)



